molecular formula C53H77N13O12 B561553 Hemopressin (rat) CAS No. 568588-77-2

Hemopressin (rat)

Cat. No.: B561553
CAS No.: 568588-77-2
M. Wt: 1088.278
InChI Key: DUTLYPZZJJBEAJ-QISMNGAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Hemopressin, also known as Hp, is an alpha hemoglobin fragment . Its primary targets are the cannabinoid receptors , specifically the CB1 receptors . These receptors are part of the endocannabinoid system (ECS), which plays a crucial role in various physiological processes .

Mode of Action

Hemopressin interacts with its targets by acting as an inverse agonist at the CB1 receptors . This means it binds to these receptors and induces a response opposite to that of an agonist. It’s worth noting that longer forms of Hemopressin, named RVD-Hpα and VD-Hpα, bind to CB1 receptors and were originally reported to be agonists .

Biochemical Pathways

The action of Hemopressin affects the signaling pathways of the endocannabinoid system . The ECS consists of endogenous ligands referred to as endocannabinoids, specific receptors, and the pathways for the synthesis and degradation of cannabinoid compounds . Hemopressin, being an inverse agonist, can modulate these signaling pathways.

Pharmacokinetics

Currently, data about the pharmacokinetics, tissue distribution, and stability of Hemopressin-type peptides are lacking . It’s known that hemopressin is orally active . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Hemopressin and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Hemopressin’s action are diverse. It has been shown to decrease blood pressure by lowering the systemic vascular resistance through the endogenous release of nitric oxide . Additionally, Hemopressin has been found to have antinociceptive effects, meaning it can reduce sensitivity to painful stimuli .

Action Environment

The action, efficacy, and stability of Hemopressin can be influenced by various environmental factors. For instance, the presence of divalent metal ions may regulate the process of Hemopressin acting as an inverse agonist . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hemopressin can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis .

Industrial Production Methods: Industrial production of hemopressin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Hemopressin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H77N13O12/c1-30(2)22-37(47(71)65-42(28-67)51(75)64-41(53(77)78)25-34-27-56-29-58-34)60-49(73)39(24-33-16-9-6-10-17-33)61-46(70)36(18-11-12-20-54)59-48(72)38(23-32-14-7-5-8-15-32)62-50(74)40(26-43(55)68)63-52(76)44(31(3)4)66-45(69)35-19-13-21-57-35/h5-10,14-17,27,29-31,35-42,44,57,67H,11-13,18-26,28,54H2,1-4H3,(H2,55,68)(H,56,58)(H,59,72)(H,60,73)(H,61,70)(H,62,74)(H,63,76)(H,64,75)(H,65,71)(H,66,69)(H,77,78)/t35-,36-,37-,38-,39-,40-,41-,42-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTLYPZZJJBEAJ-QISMNGAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C4CCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H77N13O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301029393
Record name Hemopressin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1088.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568588-77-2
Record name Hemopressin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301029393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.